molecular formula C22H26N6O2 B607680 GNE 2861

GNE 2861

Katalognummer: B607680
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: RZXMIHOUHYSGJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNE-2861 ist ein niedermolekularer Inhibitor, der selektiv auf die Gruppe II p21-aktivierten Kinasen abzielt, insbesondere auf die p21-aktivierte Kinase 4, p21-aktivierte Kinase 5 und p21-aktivierte Kinase 6. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter die Umlagerung des Zytoskeletts, die Zellmotilität und der Zellzyklusfortschritt. GNE-2861 hat gezeigt, dass es das Potenzial hat, Brustkrebszellen für die Tamoxifen-Behandlung zu sensibilisieren, indem es die Signaltransduktion des Östrogenrezeptors Alpha stört .

Herstellungsmethoden

Die Synthese von GNE-2861 beinhaltet die Konstruktion und Optimierung von 6-Chlor-4-aminochinazolin-2-carboxamid-Derivaten. Der Syntheseweg beginnt typischerweise mit der Auswahl einer Reihe von 2,4-Diaminochinazolin-Inhibitoren als Ausgangspunkt. Unter der Anleitung der Röntgenkristallographie und eines strukturbasierten Wirkstoffdesigns wurden eine Reihe neuartiger 4-Aminochinazolin-2-carboxamid-Inhibitoren konzipiert und synthetisiert. Die Selektivität, therapeutische Wirksamkeit und pharmazeutischen Eigenschaften der Inhibitoren werden durch verschiedene chemische Reaktionen und Bedingungen optimiert .

Vorbereitungsmethoden

The synthesis of GNE-2861 involves the design and optimization of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives. The synthetic route typically starts with the selection of a 2,4-diaminoquinazoline series of inhibitors as a starting point. Guided by X-ray crystallography and a structure-based drug design approach, a series of novel 4-aminoquinazoline-2-carboxamide inhibitors are designed and synthesized. The inhibitors’ selectivity, therapeutic potency, and pharmaceutical properties are optimized through various chemical reactions and conditions .

Analyse Chemischer Reaktionen

GNE-2861 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Phosphorylierung und Hemmung der Kinaseaktivität. Die Verbindung hemmt selektiv die Gruppe II p21-aktivierten Kinasen, ohne die Gruppe I p21-aktivierten Kinasen zu beeinflussen. Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören verschiedene Kinaseinhibitoren und Phosphorylierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind phosphorylierte Proteine und gehemmte Kinasen .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure : GNE 2861 is chemically described as 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol. It exhibits high purity (≥98%) and has been shown to potently inhibit group II PAKs with IC50 values of 7.5 nM for PAK4, 126 nM for PAK5, and 36 nM for PAK6 .

Mechanism of Action : this compound selectively inhibits the activity of PAK4, which is implicated in various oncogenic processes including cell proliferation, migration, and invasion. The inhibition of PAK4 has been linked to the restoration of sensitivity to tamoxifen in resistant breast cancer cell lines, suggesting a novel therapeutic approach for enhancing endocrine therapy efficacy .

Breast Cancer Treatment

This compound has been extensively studied for its potential to treat breast cancer, particularly in overcoming resistance to tamoxifen. Research indicates that:

  • Tamoxifen Sensitization : this compound restores tamoxifen sensitivity in tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/LCC2). This is achieved through the inhibition of PAK4, which regulates estrogen receptor alpha (ERα) signaling .
  • Cell Proliferation and Migration : In vitro studies demonstrate that this compound inhibits the proliferation and migration of breast cancer cells, highlighting its potential as an anti-cancer agent .

Case Study :
A study involving MCF-7/LCC2 cells showed that treatment with this compound significantly reduced cell viability and restored sensitivity to tamoxifen. The combination treatment resulted in a noticeable decrease in tumor growth in xenograft models .

Endometriosis Management

Recent findings suggest that this compound may also play a role in treating endometriosis by targeting PAK5:

  • Inhibition of Endometriotic Cell Proliferation : Studies have shown that this compound effectively blocks the development of endometriosis by inhibiting PAK5 activity, which is upregulated in endometriotic tissues. This inhibition reduces glycolysis and cell proliferation in endometriotic cells .

Data Table: Effects of this compound on Endometriosis Models

TreatmentConcentration (nM)Effect on Cell Proliferation (%)Observations
Control-100Baseline
This compound250~40Significant reduction in proliferation
This compound + KPT-9274250 + 1000~20Synergistic effect observed

Wirkmechanismus

GNE-2861 exerts its effects by selectively inhibiting group II p21-activated kinases, specifically p21-activated kinase 4, p21-activated kinase 5, and p21-activated kinase 6. The compound binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by these kinases, leading to reduced cell motility, cytoskeletal reorganization, and cell cycle progression. In breast cancer cells, GNE-2861 perturbs estrogen receptor alpha signaling, restoring tamoxifen sensitivity .

Vergleich Mit ähnlichen Verbindungen

GNE-2861 ist in seiner Selektivität für die Gruppe II p21-aktivierten Kinasen einzigartig, was es von anderen Kinaseinhibitoren abhebt, die möglicherweise eine größere Bandbreite an Kinasen angreifen. Zu den ähnlichen Verbindungen gehören andere p21-aktivierte Kinaseinhibitoren wie PF-3758309 und FRAX1036, die ebenfalls die Gruppe II p21-aktivierten Kinasen hemmen, aber möglicherweise unterschiedliche Selektivitätsprofile und therapeutische Wirksamkeiten aufweisen. Die Fähigkeit von GNE-2861, die Tamoxifen-Empfindlichkeit in Brustkrebszellen wiederherzustellen, unterstreicht sein Potenzial als wertvolles Forschungswerkzeug und Therapeutikum .

Biologische Aktivität

GNE 2861 is a selective inhibitor of group II p21-activated kinases (PAKs), specifically targeting PAK4, PAK5, and PAK6. Its potential as a therapeutic agent, particularly in oncology, has garnered significant attention due to its effects on tumor cell proliferation, migration, and invasion. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

  • Chemical Name : 1-[2-[1-(2-Amino-4-pyrimidinyl)-2-[(2-methoxyethyl)amino]-1H-benzimidazol-6-yl]ethynyl]cyclohexanol
  • Purity : ≥98%
  • IC50 Values :
    • PAK4: 7.5 nM
    • PAK5: 126 nM
    • PAK6: 36 nM

This compound exhibits high selectivity for group II PAKs over a broad panel of kinases, with significant inhibition observed at low concentrations .

This compound functions by inhibiting the activity of group II PAKs, which are involved in various cellular processes including cell growth, survival, and motility. The inhibition of these kinases leads to:

  • Decreased Tumor Cell Proliferation : this compound has been shown to reduce the viability of breast cancer cell lines significantly.
  • Inhibition of Migration and Invasion : In vitro studies demonstrate that this compound impairs the migratory and invasive capabilities of cancer cells .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in various cancer models:

Study FocusCell Lines UsedKey Findings
Breast Cancer ProliferationMCF-7, T47DReduced ERα levels leading to decreased cell viability .
Migration and InvasionMDA-MB-231Significant reduction in migratory ability observed .
Tamoxifen ResistanceTamoxifen-resistant MCF-7Restored sensitivity to tamoxifen via PAK4 inhibition .

Case Studies

One notable study investigated the effects of this compound on tamoxifen-resistant breast cancer cells. The compound not only inhibited cell proliferation but also sensitized these cells to tamoxifen treatment. This was attributed to its ability to modulate estrogen receptor α target gene expression through PAK4-dependent pathways .

Clinical Implications

The selectivity and potency of this compound make it a promising candidate for further clinical evaluation. Current research suggests that it could be particularly beneficial for patients with breast cancer who exhibit resistance to standard therapies such as tamoxifen. The ongoing studies aim to assess its efficacy in vivo using mouse xenograft models and potentially in clinical trials for advanced solid malignancies .

Eigenschaften

IUPAC Name

1-[2-[3-(2-aminopyrimidin-4-yl)-2-(2-methoxyethylamino)benzimidazol-5-yl]ethynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-30-14-13-25-21-26-17-6-5-16(7-11-22(29)9-3-2-4-10-22)15-18(17)28(21)19-8-12-24-20(23)27-19/h5-6,8,12,15,29H,2-4,9-10,13-14H2,1H3,(H,25,26)(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXMIHOUHYSGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC2=C(N1C3=NC(=NC=C3)N)C=C(C=C2)C#CC4(CCCCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine (150 mg, 0.39 mmol, 95%), triethylamine (2 mL), 1-ethynylcyclohexan-1-ol (300 mg, 2.42 mmol) and bis(triphenylphosphine)palladium(II) dichloride (300 mg, 0.43 mmol) in dimethylsulfoxide (3 mL) was stirred under nitrogen for 1 hr at 70° C. The reaction mixture was purified on a C18 column (acetonitrile/water, 5:95-80:20) to give 30 mg (19%) of 1-[2-[1-(2-aminopyrimidin-4-yl)-2-[(2-methoxyethyl)amino]-1H-1,3-benzodiazol-6-yl]ethynyl]cyclohexan-1-ol as a white solid: 1H NMR (300 MHz, DMSO) delta 8.43 (d, J=5.4 Hz, 1H), 8.22 (d, J=5.4 Hz, 1H), 7.50 (s, 1H), 7.30-7.10 (m, 4H), 6.91 (s, 1H), 5.33 (s, 1H), 4.69-4.55 (m, 4H), 3.30 (s, 3H), 1.90-1.20 (m, 10H); LC-MS: m/z=407 (M+H)+.
Name
1-(2-aminopyrimidin-4-yl)-6-bromo-N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Customer
Q & A

Q1: How does GNE-2861 interact with its target and what are the downstream effects?

A1: GNE-2861 specifically targets group II p21-activated kinases (PAKs), namely PAK4, PAK5, and PAK6 [, ]. This inhibition disrupts the positive feedback loop between PAK4 and estrogen receptor alpha (ERα) in breast cancer cells []. Normally, ERα binds to the PAK4 gene, promoting its expression. PAK4, in turn, stabilizes ERα protein, activating its transcriptional activity and the expression of ERα target genes. By inhibiting PAK4, GNE-2861 reduces ERα activity and downstream signaling, thereby restoring sensitivity to tamoxifen in resistant breast cancer cells [].

Q2: What is the impact of GNE-2861 on tamoxifen resistance in breast cancer?

A2: Research suggests that PAK4 overexpression is linked to poor outcomes in breast cancer patients treated with endocrine therapy, including tamoxifen []. GNE-2861 demonstrates the ability to counteract this effect. In cellular models, GNE-2861 effectively sensitized tamoxifen-resistant MCF-7/LCC2 breast cancer cells to tamoxifen treatment []. This sensitization arises from GNE-2861's disruption of the ERα-PAK4 positive feedback loop, ultimately reducing ERα signaling and restoring tamoxifen sensitivity []. These findings highlight the potential of GNE-2861 as a therapeutic strategy to overcome tamoxifen resistance in breast cancer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.